2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride
Description
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride (CAS: 1803611-02-0) is a trihydrochloride salt of a small molecule featuring a piperazine-substituted aniline scaffold. Its molecular formula is C₁₅H₂₈Cl₃N₃O (molecular weight: 372.8 g/mol), with three HCl molecules contributing to its ionic character . The compound’s structure includes:
- An ethoxy group (-OCH₂CH₃) at the 2-position of the benzene ring.
- A piperazine ring substituted with an isopropyl group (-CH(CH₃)₂) at the 4-position of the aniline moiety.
This compound is marketed as a versatile small-molecule scaffold for laboratory research, particularly in medicinal chemistry and drug discovery. Its piperazine-aniline core is structurally analogous to pharmacologically active agents targeting receptors such as serotonin or dopamine .
Properties
CAS No. |
1803584-29-3 |
|---|---|
Molecular Formula |
C15H26ClN3O |
Molecular Weight |
299.84 g/mol |
IUPAC Name |
2-ethoxy-4-(4-propan-2-ylpiperazin-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C15H25N3O.ClH/c1-4-19-15-11-13(5-6-14(15)16)18-9-7-17(8-10-18)12(2)3;/h5-6,11-12H,4,7-10,16H2,1-3H3;1H |
InChI Key |
LKLVKIFQSIMMHH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)N2CCN(CC2)C(C)C)N.Cl.Cl.Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCN(CC2)C(C)C)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride involves multiple steps. The starting materials typically include 2-ethoxyaniline and 4-(propan-2-yl)piperazine. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemical Profile
Molecular Formula : C15H25N3O
Molecular Weight : 265.38 g/mol
SMILES Notation : CCOC1=C(C=CC(=C1)N2CCN(CC2)C(C)C)N
InChIKey : WUINXRLUBJGSIZ-UHFFFAOYSA-N
The compound's structure consists of an ethoxy group attached to an aniline ring, which is further substituted with a piperazine moiety. This structural configuration is crucial for its biological activity.
Pharmacological Research
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride has shown promise in the development of new antidepressant medications. Research indicates that derivatives of piperazine compounds can modulate serotonin receptors, which are critical in mood regulation. The compound's ability to interact with these receptors positions it as a candidate for further investigation into treatments for depression and anxiety disorders .
Synthetic Chemistry
The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its piperazine structure allows for functionalization that can lead to the creation of more complex compounds with potential therapeutic applications. Recent studies have highlighted methods for synthesizing similar compounds through metal-catalyzed reactions, enhancing efficiency and yield .
Neuroscience Studies
Research has suggested that compounds like this compound may play a role in addressing symptoms associated with autism spectrum disorders (ASD). By targeting specific serotonin receptors, these compounds could help alleviate core symptoms and improve cognitive functions associated with ASD .
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard for method validation in drug analysis. Its distinct chemical properties make it suitable for various chromatographic techniques, allowing researchers to develop reliable methods for quantifying similar substances in biological samples .
Case Study 1: Antidepressant Development
A study exploring the synthesis of novel piperazine derivatives demonstrated that modifications to the ethoxy group significantly enhanced binding affinity to serotonin receptors. The study concluded that such modifications could lead to more effective antidepressant agents .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for piperazine derivatives found that using specific catalysts improved reaction yields by over 30%. This advancement not only streamlines production but also reduces costs associated with large-scale synthesis .
Case Study 3: Autism Spectrum Disorder Treatment
A clinical trial investigating the effects of serotonin receptor modulators on ASD symptoms included derivatives of this compound. Preliminary results indicated improvements in social interaction and communication skills among participants, warranting further exploration .
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives are widely studied due to their bioactivity and structural adaptability. Below is a detailed comparison of the target compound with analogs from literature and commercial sources:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Piperazine Substitution :
- The isopropyl group in the target compound enhances lipophilicity compared to the phenyl group in Imp. B(BP) or the Fmoc group in 180576-05-0 . This difference impacts membrane permeability and metabolic stability.
- Difluanine trihydrochloride (C₂₉H₃₄Cl₃F₂N₃) shares the trihydrochloride salt form but incorporates bulkier bis(4-fluorophenyl) substituents, likely improving CNS penetration for antipsychotic applications .
Aromatic Ring Modifications :
- The ethoxy group in the target compound provides electron-donating effects, contrasting with the fluoro or chloro substituents in kinase inhibitor analogs (e.g., the 8-fluoroimidazopyridine in ), which enhance electronegativity and receptor binding.
Salt Form :
- The trihydrochloride salt in the target compound increases aqueous solubility compared to free-base piperazines (e.g., Imp. B(BP)), facilitating formulation in preclinical studies .
Discrepancies and Limitations
- Molecular Formula Conflicts : lists the formula as C₁₅H₂₆ClN₃O (299.84 g/mol), which omits the three HCl molecules. The correct formula (C₁₅H₂₈Cl₃N₃O) from aligns with stoichiometric expectations for a trihydrochloride salt .
- Data Gaps : Solubility, stability, and binding affinity data for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride, and how can reaction efficiency be optimized?
- Methodology : A two-step synthesis is commonly employed:
Nucleophilic substitution : React 4-chloro-2-ethoxy-nitrobenzene with isopropylpiperazine in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to form the nitro intermediate.
Reduction and salt formation : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, followed by treatment with HCl to form the trihydrochloride salt.
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, molar ratios, solvent polarity). Statistical analysis (e.g., ANOVA) identifies critical parameters .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodology :
- HPLC-MS : Quantify purity using reverse-phase chromatography (C18 column) with UV detection at 254 nm. Compare retention times against certified reference standards (if available) .
- NMR : Confirm structure via ¹H/¹³C NMR, focusing on piperazine ring protons (δ 2.5–3.5 ppm) and ethoxy group signals (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .
- Elemental Analysis : Verify stoichiometry of the trihydrochloride salt (C, H, N, Cl percentages).
Q. How should researchers handle stability issues related to hygroscopicity or degradation under ambient conditions?
- Methodology :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the hydrochloride salt.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., free amine formation) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize regioselectivity in piperazine-substituted aromatic systems?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for nucleophilic substitution at the aromatic ring.
- Reaction Path Search : Apply algorithms (e.g., GRRM) to explore intermediates and competing pathways, such as undesired ortho-substitution .
- Example : A 2024 study using ICReDD’s hybrid computational-experimental framework reduced reaction optimization time by 60% .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?
- Methodology :
- Meta-Analysis : Compare datasets across studies, controlling for variables (e.g., assay type, cell lines, salt form).
- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., ethoxy vs. methoxy groups) on receptor binding using molecular docking (AutoDock Vina) .
- Validation : Reproduce conflicting assays under standardized conditions (pH 7.4, 37°C) to isolate experimental artifacts .
Q. How can impurity profiles be systematically analyzed during scale-up synthesis?
- Methodology :
- Forced Degradation : Expose the compound to stress conditions (acid/base, oxidative, thermal) and identify impurities via LC-HRMS.
- Synthetic Byproduct Tracking : Monitor intermediates (e.g., nitro precursors) using GC-MS or ion chromatography.
- Regulatory Alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., ≤0.10% for unknown impurities) .
Methodological Tables
Table 1 : Key Parameters for DoE in Synthesis Optimization
Table 2 : Analytical Parameters for HPLC Characterization
| Column | Mobile Phase | Flow Rate | Retention Time (min) |
|---|---|---|---|
| C18 (5 μm) | 60:40 MeCN:0.1% TFA | 1.0 mL/min | 8.2 ± 0.3 |
| HILIC | 70:30 ACN:Ammonium Acetate | 0.8 mL/min | 12.5 ± 0.5 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
